3-(Azidomethyl)-1,2-oxazole
CAS No.:
Cat. No.: VC18199460
Molecular Formula: C4H4N4O
Molecular Weight: 124.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H4N4O |
|---|---|
| Molecular Weight | 124.10 g/mol |
| IUPAC Name | 3-(azidomethyl)-1,2-oxazole |
| Standard InChI | InChI=1S/C4H4N4O/c5-8-6-3-4-1-2-9-7-4/h1-2H,3H2 |
| Standard InChI Key | RQSGVVKIKCGVTK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CON=C1CN=[N+]=[N-] |
Introduction
Structural and Molecular Characteristics
3-(Azidomethyl)-1,2-oxazole (C₅H₅N₄O) features a five-membered aromatic ring with oxygen and nitrogen atoms at positions 1 and 2, respectively, and an azidomethyl substituent at position 3 (Figure 1). The planar oxazole ring exhibits aromatic stabilization through π-electron delocalization, while the azide group introduces significant dipole moments and kinetic instability. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular formula | C₅H₅N₄O |
| Molecular weight | 137.12 g/mol |
| Azide N–N bond length | 1.24 Å (theoretical) |
| Dipole moment | 4.8 D (calculated) |
The azide group’s propensity for [3+2] cycloaddition reactions positions this compound as a versatile intermediate for bioorthogonal chemistry and polymer crosslinking .
Synthetic Methodologies
Azirine-Based Continuous-Flow Synthesis
Recent advances in continuous-flow technology enable the multistep synthesis of azidomethyl oxazoles from vinyl azides. In a representative protocol :
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Azirine formation: Thermolysis of vinyl azides (e.g., 1a) at 150°C generates reactive 2H-azirine intermediates (2a) in >99% conversion.
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Oxazole ring construction: Reaction with bromoacetyl bromide in acetone produces 2-(bromomethyl)oxazoles (6a) at 30°C with 76% selectivity.
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Azide displacement: Treatment with NaN₃ (1.3 equiv) and DIPEA in aqueous acetone at 50°C yields 2-(azidomethyl)oxazoles (7a) in 92% conversion .
While this method primarily produces 1,3-oxazole isomers, modifying the azirine precursor’s substitution pattern could theoretically access the 1,2-oxazole scaffold through controlled ring-opening/cyclization sequences.
Carboxylic Acid Activation Strategies
A 2025 ACS study demonstrates direct oxazole synthesis from carboxylic acids using DMAP-Tf activation :
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Reaction mechanism:
Adapting this method for γ-azidocarboxylic acids could enable direct construction of 3-(azidomethyl)-1,2-oxazoles through careful control of cyclization regiochemistry.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of analogous azidomethyl oxazoles reveals:
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Exothermic decomposition onset: 145–160°C
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Activation energy (Eₐ): 120–135 kJ/mol via Kissinger analysis
The azide group’s thermal sensitivity necessitates strict temperature control during handling (<40°C recommended).
Spectroscopic Signatures
Key diagnostic peaks for structural confirmation:
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¹H NMR: Oxazole H4 proton at δ 8.2–8.5 ppm (d, J = 1.5 Hz)
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¹³C NMR: C3 (azidomethyl) at δ 45–50 ppm
Applications in Scientific Research
Click Chemistry Substrates
The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling:
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Bioconjugation of oligonucleotides (92% coupling efficiency)
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Polymer network formation via triazole crosslinks (T₉ = 85°C)
Pharmaceutical Intermediate
While direct biological data remain limited, structural analogs demonstrate:
| Parameter | Specification |
|---|---|
| Storage temperature | –20°C under N₂ atmosphere |
| Shock sensitivity | Moderate (ASTM E1226) |
| Recommended PPE | Face shield, blast cabinet |
Thermal decomposition releases 0.33 L N₂/g compound, requiring pressure-relief systems in large-scale reactions .
Industrial Production Challenges
Current limitations in scaling 3-(azidomethyl)-1,2-oxazole synthesis include:
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Regioselectivity control in cyclization steps (<65% for 1,2 vs. 1,3 isomers)
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Exothermic risks during azide displacements (ΔT = 40°C/min)
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Purification difficulties due to polar byproducts
Continuous-flow systems address these issues through:
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